![molecular formula C23H19FN4O2 B2544096 3-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034308-45-5](/img/structure/B2544096.png)
3-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
The compound 3-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a synthetic molecule that appears to be related to a class of compounds designed for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies are similar to those described in the papers, which focus on the synthesis and characterization of various benzamide derivatives with potential biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic acids or amines and building up the complexity through various functional group transformations. For example, the synthesis of a PET imaging agent involved a 9-step process starting from 2,6-difluorobenzoic acid, which resulted in a 1% overall chemical yield . Similarly, the synthesis of a new crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was achieved at room temperature and involved characterization techniques such as NMR, IR, MS, and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using techniques such as NMR, IR, MS, and X-ray crystallography. For instance, the crystal structure of a related compound was determined to be monoclinic with specific cell dimensions and featured intermolecular hydrogen bonding . These techniques are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives can include amide bond formation, halogenation, methylation, and sulfonamidation, among others. For example, the synthesis of a PET imaging agent involved direct desmethylation followed by radiolabeling through O-[(11)C]methylation . These reactions are carefully chosen to introduce the desired functional groups while maintaining the integrity of the benzamide core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, lipophilicity, and metabolic stability, are critical for their potential as pharmacological agents. The SARs of one compound led to the discovery of a less lipophilic derivative with improved bioavailability and toxicological profile, which was a more practical lead for an orally active inhibitor . These properties are often optimized through structural modifications to enhance the compound's drug-like characteristics.
properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c1-28-15-19(14-27-28)18-9-16(11-25-13-18)12-26-23(29)17-3-2-4-22(10-17)30-21-7-5-20(24)6-8-21/h2-11,13-15H,12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAWTRRDFQPXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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